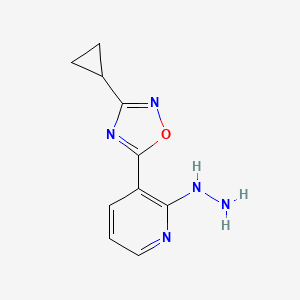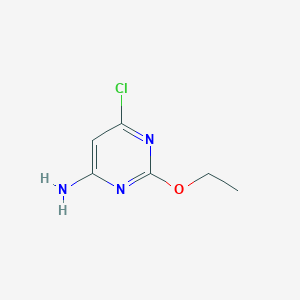
1-(3-Hydroxypyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, also known as 1-Pyrrolidin-3-yl-propan-1-one (PVP-1) is a synthetic compound with a variety of applications in the scientific research community. It is an important precursor for a number of organic compounds and is commonly used in laboratory experiments. PVP-1 has been studied for its potential applications in pharmaceuticals and biotechnology, as well as its biochemical and physiological effects on living organisms.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Regioselective Synthesis : 1-alkyl-5-hydroxypyrrolidin-2-ones, closely related to 1-(3-Hydroxypyrrolidin-1-yl)propan-1-one, react under mild conditions with indoles to yield specific pyrrolidin-2-ones. This process is significant for creating precise molecular structures (Sadovoy et al., 2011).
Synthesis of Pyrrolidine Nucleotides : Pyrrolidine derivatives, similar to this compound, have been synthesized and evaluated as inhibitors of purine nucleoside phosphorylase, highlighting their potential in therapeutic applications (Rejman et al., 2012).
Intermediate Product for Pharmaceuticals : Compounds like 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide, related to this compound, serve as intermediate products in pharmaceutical manufacturing, emphasizing their importance in drug synthesis (Fort, 2002).
Development of Integrin Antagonists : The 3-hydroxypyrrolidine scaffold, part of the chemical structure of this compound, has been identified as a key component in developing new orally available integrin antagonists, suggesting its potential in systemic treatments (Zischinsky et al., 2010).
Biomedical Research
- Study of Dopamine and Serotonin Receptors : Research involving analogs of this compound has provided insights into the binding affinity of these compounds at dopamine and serotonin receptors. This is crucial for understanding and developing treatments for neurological and psychiatric disorders (Ablordeppey et al., 2006).
Chemical Processes and Catalysis
Adhesive Polymers : Derivatives of hydroxypyrrolidin-2-one, structurally related to this compound, have been used in synthesizing monomers for adhesive polymers. This highlights the compound's utility in material science and engineering applications (Moszner et al., 2006).
Enzymatic Processes for Pyrrolidin-2-ones : The enzymatic esterification of compounds similar to this compound showcases the potential of biocatalysis in synthesizing complex organic molecules, an essential aspect of green chemistry (Singh et al., 2015).
Eigenschaften
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-7(10)8-4-3-6(9)5-8/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPZUBJRAYHHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)


